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Abstract
JNJ-38877605 is a potent and highly selective, ATP-competitive small-molecule inhibitor of the

c-Met receptor tyrosine kinase. Developed by Johnson & Johnson, it showed promising anti-

tumor activity in preclinical models, targeting a key pathway in cancer cell proliferation, survival,

and metastasis. However, its clinical development was halted in Phase I due to unforeseen,

species-specific renal toxicity. This technical guide provides an in-depth overview of the

discovery, preclinical and clinical development, and the ultimate discontinuation of JNJ-

38877605. It details the experimental protocols, quantitative data, and the underlying biological

pathways, offering valuable insights for researchers in the field of oncology drug development.

Introduction
The c-Met receptor tyrosine kinase, also known as the hepatocyte growth factor (HGF)

receptor, is a well-validated target in oncology.[1] Its aberrant activation, through mutation,

amplification, or overexpression, is implicated in the pathogenesis and progression of

numerous human cancers.[1] JNJ-38877605 was designed as a selective inhibitor of c-Met to

therapeutically target this pathway.
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JNJ-38877605, a quinoline derivative, was the result of extensive structure-based drug design

efforts aimed at identifying a potent and selective c-Met inhibitor.[2][3] The core scaffold was

optimized to achieve high affinity for the ATP-binding pocket of the c-Met kinase.

Mechanism of Action
JNJ-38877605 is an ATP-competitive inhibitor of c-Met kinase.[4][5] By binding to the ATP-

binding site, it prevents the phosphorylation and subsequent activation of the receptor, thereby

inhibiting downstream signaling pathways involved in cell growth, survival, and invasion.

Signaling Pathway
The c-Met signaling pathway is initiated by the binding of its ligand, HGF. This leads to receptor

dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. These

phosphorylated residues serve as docking sites for various signaling proteins, activating

multiple downstream cascades, including the RAS/MAPK and PI3K/AKT pathways. JNJ-

38877605 blocks the initial autophosphorylation step, effectively shutting down these

downstream signals.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.semanticscholar.org/paper/An-overview-of-the-c-MET-signaling-pathway-Organ-Tsao/12803777bbd7d3393874e1033dd4f716343959ce
https://go.drugbank.com/drugs/DB13113
https://pubmed.ncbi.nlm.nih.gov/22128289/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3225017/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10788041?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular Space Cell Membrane

Intracellular Space

Downstream Signaling Cellular Response

HGF c-Met Receptor
 binds

Phosphorylated
c-Met

JNJ-38877605

 inhibits

ATP

RAS/MAPK
Pathway

PI3K/AKT
Pathway

STAT
Pathway

Proliferation

Survival

Invasion

Click to download full resolution via product page

Caption: The c-Met signaling pathway and the inhibitory action of JNJ-38877605.

Preclinical Development
In Vitro Potency and Selectivity
JNJ-38877605 demonstrated potent inhibition of the c-Met kinase with a high degree of

selectivity.

Parameter Value Reference

c-Met IC50 4 nM [4][5]

Selectivity
>600-fold vs. a panel of >200

other kinases
[4]
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Cellular Activity
In cell-based assays, JNJ-38877605 effectively inhibited HGF-stimulated and constitutively

activated c-Met phosphorylation. This led to the inhibition of various cancer cell phenotypes.

Cell Line
Effect of JNJ-38877605
(500 nM)

Reference

EBC1, GTL16, NCI-H1993,

MKN45

Significant reduction in Met

and RON phosphorylation
[4]

GTL16
Modulation of IL-8, GROα,

uPAR, and IL-6 secretion
[4]

In Vivo Efficacy
JNJ-38877605 showed significant anti-tumor activity in various mouse xenograft models.

Animal Model Dosing Key Findings Reference

GTL16 xenograft
40 mg/kg/day, p.o. for

72 hours

Decreased plasma

levels of human IL-8

and GROα

[4]

GTL16 xenograft 40 mg/kg/day, p.o.

Reduced blood

concentrations of

uPAR by >50%

[4]

Preclinical Pharmacokinetics
JNJ-38877605 exhibited favorable pharmacokinetic properties in preclinical species.

Species Bioavailability Reference

Rat, Dog Favorable [6]
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Phase I Clinical Trial
A Phase I, open-label, dose-escalation study (NCT00651365) was initiated to evaluate the

safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of orally administered

JNJ-38877605 in patients with advanced solid tumors.[4][7]

Unforeseen Renal Toxicity
The trial was terminated prematurely due to recurrent renal toxicity observed in virtually all

patients, even at sub-therapeutic doses.[6][7][8] This was unexpected, as no renal toxicity had

been observed in preclinical toxicology studies in rats and dogs.[6][7][8]

The Role of Aldehyde Oxidase in Toxicity
Subsequent investigations revealed that the renal toxicity was due to the formation of insoluble

metabolites of JNJ-38877605.[6][7] The primary enzyme responsible for this metabolic pathway

was identified as aldehyde oxidase (AO).

Species-Specific Metabolism
Crucially, the activity of aldehyde oxidase varies significantly between species. Humans and

rabbits have high levels of AO activity, while rats and dogs, the species used in the initial

preclinical toxicology studies, have low to negligible levels.[6][8] This difference in AO activity

explains the lack of toxicity in the preclinical models and the unexpected adverse events in

humans. Additional studies in rabbits replicated the renal toxicity observed in humans,

confirming the role of species-specific metabolism.[6][7][8]
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Caption: Species-specific metabolism of JNJ-38877605 by aldehyde oxidase.

Experimental Protocols
In Vitro Kinase Assay
The inhibitory activity of JNJ-38877605 against c-Met was determined using a standard in vitro

kinase assay. The assay measures the phosphorylation of a substrate peptide by the c-Met

kinase in the presence of ATP. The IC50 value was calculated from the dose-response curve of

JNJ-38877605.

Cell Proliferation Assay
The effect of JNJ-38877605 on the proliferation of cancer cell lines was assessed using a

colorimetric assay, such as the MTT or SRB assay. Cells were seeded in 96-well plates and

treated with increasing concentrations of the compound. After a defined incubation period, cell

viability was measured, and the GI50 (concentration for 50% of maximal inhibition of cell

proliferation) was determined.
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Western Blot Analysis
To assess the inhibition of c-Met phosphorylation in cells, Western blot analysis was performed.

Cells were treated with JNJ-38877605, followed by stimulation with HGF where appropriate.

Cell lysates were then prepared, and proteins were separated by SDS-PAGE, transferred to a

membrane, and probed with antibodies specific for phosphorylated c-Met and total c-Met.

Animal Xenograft Studies
Female immunodeficient mice (e.g., nu/nu) were subcutaneously inoculated with human cancer

cells (e.g., GTL16). Once tumors reached a palpable size, mice were randomized into vehicle

control and treatment groups. JNJ-38877605 was administered orally at specified doses and

schedules. Tumor volume was measured regularly, and at the end of the study, tumors were

excised for further analysis.

Conclusion
The development of JNJ-38877605 serves as a significant case study in drug development.

While the compound demonstrated high potency and selectivity for its target and promising

preclinical efficacy, its failure in the clinic underscores the critical importance of understanding

species-specific metabolism. The unforeseen role of aldehyde oxidase in generating toxic

metabolites in humans highlights the limitations of relying solely on traditional preclinical

toxicology models and emphasizes the need for more predictive in vitro and in silico tools in

drug discovery and development. The insights gained from the investigation of JNJ-38877605

have contributed to a greater awareness of the potential liabilities associated with aldehyde

oxidase metabolism in drug candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Metabolism of quinoline containing C-Met kinase inhibitors by aldehyde oxidase, effect of
electron donating group and steric hindrance. - OAK Open Access Archive

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b10788041?utm_src=pdf-custom-synthesis
https://oak.novartis.com/35813/
https://oak.novartis.com/35813/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10788041?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[oak.novartis.com]

2. An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]

3. go.drugbank.com [go.drugbank.com]

4. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

5. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

6. Metabolism of c-Met Kinase Inhibitors Containing Quinoline by Aldehyde Oxidase,
Electron Donating, and Steric Hindrance Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

7. aacrjournals.org [aacrjournals.org]

8. tandfonline.com [tandfonline.com]

To cite this document: BenchChem. [The Discovery and Development of JNJ-38877605: A
Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10788041#investigating-the-discovery-and-
development-of-jnj-303]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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